Cas no 83649-47-2 ((S)-3-Phenyl-b-alanine Hydrochloride)

(S)-3-Phenyl-b-alanine Hydrochloride structure
83649-47-2 structure
Product Name:(S)-3-Phenyl-b-alanine Hydrochloride
CAS番号:83649-47-2
MF:C9H12ClNO2
メガワット:201.650081634521
MDL:MFCD03092945
CID:60593
PubChem ID:24820433
Update Time:2025-06-08

(S)-3-Phenyl-b-alanine Hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
    • L-(+)-3-Amino-3-phenylpropionic acid
    • D-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE
    • H-D-PHG-(C*CH2)OH HCL
    • (S)-3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HCL
    • (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • (S)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE
    • RARECHEM AK PT 0078
    • L-beta-Phenylalanine HCL
    • (S)-3-Phenyl-β-alanine Hydrochloride
    • (S)-3-amino-3-phenylpropionic acid
    • (S)-3-Phenyl-β-alani
    • 3-Amino-3-phenylpropanoic acid
    • DL-3-Amino-3-phenylpropionic Acid
    • S-3-Amino-3-phenyl-propionic acid
    • (S)-beta-phenylalanine
    • Salt&S-3-amino-3-phenylpropionic acid hydrochloride
    • Benzenepropanoic acid, β-amino-, hydrochloride, (S)- (ZCI)
    • Benzenepropanoic acid, β-amino-, hydrochloride, (βS)- (9CI)
    • (+)-(3S)-3-Amino-3-phenylpropionic acid hydrochloride
    • (-)-3-Amino-3-phenylpropanoic acid hydrochloride
    • AS-12845
    • (S)-(-)-3-AMINO-3-PHENYLPROPIONICACIDHYDROCHLORIDE
    • EN300-70756
    • BCP13904
    • (S)-3-Phenyl- beta -alanine Hydrochloride
    • (S)-beta-Homophenylglycine hydrochloride
    • J-502315
    • (S)-3-Amino-3-Phenylpropanoic Acid HCl
    • DTXSID60647511
    • H-D-Phg-(C#CH2)OH.HCl
    • AKOS016843174
    • SCHEMBL3874351
    • (S)-3-Phenyl-beta-alanine hydrochloride
    • (S)-(-)-3-Amino-3-phenylpropionic acid, HCl
    • (3S)-3-amino-3-phenylpropanoic acid;hydrochloride
    • (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
    • (S)-3-Phenyl-?-alanine Hydrochloride
    • AMY14913
    • MFCD03092945
    • F12097
    • (3S)-3-amino-3-phenylpropanoic acid hydrochloride
    • 83649-47-2
    • AC-5693
    • (S)-3-Phenyl-b-alanine Hydrochloride
    • MDL: MFCD03092945
    • インチ: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
    • InChIKey: ABEBCTCOPRULFS-QRPNPIFTSA-N
    • ほほえんだ: [C@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

計算された属性

  • せいみつぶんしりょう: 201.05600
  • どういたいしつりょう: 201.056
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 153
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

  • 色と性状: 使用できない
  • 密度みつど: No data available
  • ゆうかいてん: 179-184 ºC
  • ふってん: No data available
  • フラッシュポイント: No data available
  • PSA: 63.32000
  • LogP: 2.66340
  • ようかいせい: 使用できない
  • じょうきあつ: No data available

(S)-3-Phenyl-b-alanine Hydrochloride セキュリティ情報

(S)-3-Phenyl-b-alanine Hydrochloride 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関書
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品の衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

(S)-3-Phenyl-b-alanine Hydrochloride 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255229-5g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95+%
5g
$146 2021-06-09
Chemenu
CM255229-10g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95+%
10g
$240 2021-06-09
Chemenu
CM255229-25g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95+%
25g
$467 2021-06-09
Alichem
A019116417-10g
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 97%
10g
$251.86 2023-08-31
Alichem
A019116417-25g
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 97%
25g
$513.97 2023-08-31
Ambeed
A159039-250mg
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 97%
250mg
$12.00 2021-07-07
Ambeed
A159039-1g
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
83649-47-2 97%
1g
$29.00 2021-07-07
Chemenu
CM255229-5g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
5g
$146 2023-02-01
Chemenu
CM255229-10g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
10g
$240 2023-02-01
Chemenu
CM255229-25g
(S)-3-amino-3-phenylpropanoic acid hydrochloride
83649-47-2 95%+
25g
$467 2023-02-01

(S)-3-Phenyl-b-alanine Hydrochloride 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Water ,  Atomic chlorine
リファレンス
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C
1.2 Solvents: Diethyl ether ,  Pentane ;  -100 °C
1.3 Reagents: Methanol ;  3 h, -100 °C → -78 °C
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
リファレンス
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

合成方法 3

はんのうじょうけん
1.1 Catalysts: Cinnamic acid ,  5-[[[(3S,5S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-3-pyrrolidinyl]oxy]methyl]-… (polystyrene supported) Solvents: Chloroform ;  6 h, rt
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
2.2 Solvents: Methanol ;  90 atm, 50 °C
リファレンス
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

合成方法 4

はんのうじょうけん
1.1 Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C
1.2 Reagents: Water ;  1 h, -78 °C
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  -78 °C → rt
2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
2.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
2.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
2.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
リファレンス
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

合成方法 5

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Sodium periodate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: N-[(1R,2R)-2-[Bis[3-[[3-(trihydroxysilyl)propyl]thio]propyl]amino]cyclohexyl]-N′… (Fe3O4 magnetic nanoparticle-bound) Solvents: Toluene ,  Water ;  48 h, -15 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
リファレンス
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

合成方法 7

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-[[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-bis(3,… Solvents: Toluene ;  60 h, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
リファレンス
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 100 °C
リファレンス
Studies on Pd-catalyzed asymmetric hydroesterification of enimides. A possible approach to optically active β-amino acid derivatives
Li, Junhua; et al, New Journal of Chemistry, 2022, 46(20), 9507-9510

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
リファレンス
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

合成方法 10

はんのうじょうけん
1.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ;  6 h, rt
1.2 Reagents: Ozone Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Dimethyl sulfide ;  1 h, -78 °C → rt
1.4 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  0.5 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0.5 h, rt
リファレンス
Highly diastereoselective and enantioselective preparation of homoallylic amines: Application for the synthesis of β-amino acids and γ-lactams
Ramachandran, P. Veeraraghavan; et al, Chemistry - A European Journal, 2005, 11(15), 4387-4395

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Carbohydrates as chiral templates: diastereoselective synthesis of N-glycosyl-N-homoallylamines and β-amino acids from imines
Laschat, Sabine; et al, Journal of Organic Chemistry, 1991, 56(20), 5883-9

合成方法 12

はんのうじょうけん
1.1 Catalysts: Cupric acetate ,  1,2-Bis(2S,5S-2,5-diphenylphospholano)ethane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Methyldimethoxysilane ;  30 min, rt
1.3 Reagents: 1,2-Benzisoxazole ;  5 h, rt; rt → 0 °C
1.4 Reagents: Hydroxyamine hydrochloride Solvents: Methanol ;  0 °C; 1 h, rt
リファレンス
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry
Guo, Sheng ; et al, Angewandte Chemie, 2020, 59(47), 20841-20845

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 100 °C
リファレンス
Highly enantioselective synthesis of N-protected β-amino malonates catalyzed by magnetically separable heterogeneous rosin-derived amino thiourea catalysts: A stereocontrolled approach to β-amino acids
Zhu, Hao; et al, ChemCatChem, 2013, 5(8), 2187-2190

合成方法 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
リファレンス
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  16 h, rt
1.2 Solvents: Methanol ;  90 atm, 50 °C
リファレンス
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

合成方法 16

はんのうじょうけん
1.1 Solvents: Methanol ;  90 atm, 50 °C
リファレンス
Immobilization of cis-4-Hydroxydiphenylprolinol Silyl Ethers onto Polystyrene. Application in the Catalytic Enantioselective Synthesis of 5-Hydroxyisoxazolidines in Batch and Flow
Lai, Junshan; et al, Advanced Synthesis & Catalysis, 2018, 360(15), 2914-2924

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ,  Water
2.1 Reagents: Water ,  Atomic chlorine
リファレンス
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cinchonanium, 9-hydroxy-6′-methoxy-1-[(2-methoxyphenyl)methyl]-, chloride (1:1),… Solvents: Toluene ;  60 h, -24 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
リファレンス
Organocatalytic asymmetric Mannich reactions with N-Boc and N-Cbz protected α-amido sulfones (Boc: tert-butoxycarbonyl, Cbz:benzyloxycarbonyl)
Marianacci, Olindo; et al, Chemistry - A European Journal, 2007, 13(29), 8338-8351

合成方法 19

はんのうじょうけん
1.1 Reagents: Water Catalysts: Triacylglycerol lipase Solvents: Diisopropyl ether ;  24 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux
リファレンス
A new route to enantiopure β-aryl-substituted β-amino acids and 4-aryl-substituted β-lactams through lipase-catalyzed enantioselective ring cleavage of β-lactams
Forro, Eniko; et al, Advanced Synthesis & Catalysis, 2006, 348, 917-923

合成方法 20

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran
2.1 Reagents: Water ,  Atomic chlorine
リファレンス
Organocatalytic Asymmetric Mannich-Type Reactions: an Easy Approach to Optically Active Amine Derivatives
Fini, Francesco, 2008, , ,

(S)-3-Phenyl-b-alanine Hydrochloride Raw materials

(S)-3-Phenyl-b-alanine Hydrochloride Preparation Products

(S)-3-Phenyl-b-alanine Hydrochloride サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:83649-47-2)(S)-3-Amino-3-phenylpropanoicAcidHydrochloride
注文番号:A10093
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 15:08
価格 ($):353.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:83649-47-2)(S)-3-Amino-3-phenylpropanoicAcidHydrochloride
A10093
清らかである:99%
はかる:25g
価格 ($):353.0
Email